4-Amino-3-chloro-5-iodobenzonitrile

Description

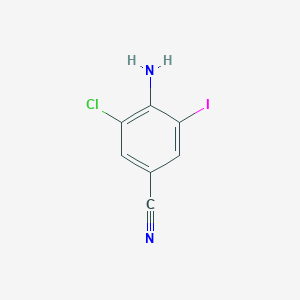

4-Amino-3-chloro-5-iodobenzonitrile (CAS 911124-37-3) is a halogenated aromatic compound with the molecular formula C₇H₄ClIN₂ and a molecular weight of 278.48 g/mol . It features a nitrile group at position 1, an amino group at position 4, and chlorine and iodine substituents at positions 3 and 5, respectively. This compound is primarily utilized as a pharmaceutical intermediate, with a purity of 97% .

Properties

IUPAC Name |

4-amino-3-chloro-5-iodobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESSQPBAGYJRBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

The synthesis often begins with a benzonitrile derivative due to the nitrile group’s ability to act as a directing group. For example, 2,6-difluorobenzonitrile serves as a precursor in analogous syntheses. The fluorine atoms at positions 2 and 6 facilitate subsequent substitutions via nucleophilic aromatic substitution (NAS).

Chlorination and Iodination

Chlorination :

-

Conditions : 40–60°C in dichloromethane (DCM).

-

Regioselectivity : The meta position relative to the nitrile group is favored due to electronic effects.

Iodination :

Amination

Procedure :

Directed Ortho-Metalation (DoM) Strategy

Amination via Catalytic Hydrogenation

Procedure :

Cross-Coupling Approaches

Buchwald-Hartwig Amination

Application : Late-stage introduction of the amino group.

Diazotization and Halogen Replacement

Diazonium Salt Formation

Reagents :

Conditions : 0–5°C to minimize decomposition.

Comparative Analysis of Synthetic Routes

Optimization Strategies

Solvent and Temperature Effects

Chemical Reactions Analysis

4-Amino-3-chloro-5-iodobenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine).

Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

4-Amino-3-chloro-5-iodobenzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Medicine: Research into potential pharmaceutical applications, such as drug development, often involves this compound.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Amino-3-chloro-5-iodobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below highlights key structural and commercial differences between 4-Amino-3-chloro-5-iodobenzonitrile and its analogs:

Key Observations:

Halogen vs. Alkyl/Methoxy Groups: The iodine substituent in the target compound increases its molecular weight and lipophilicity compared to analogs like 4-Amino-3-chloro-5-methylbenzonitrile (methyl group at position 5) and 2-Amino-4-chloro-5-methoxybenzonitrile (methoxy group at position 5). Iodine’s electronegativity and bulkiness enhance its reactivity in halogen-exchange reactions, whereas methyl/methoxy groups are less reactive but improve solubility in organic solvents .

Functional Group Variations: 3-Bromo-5-fluoro-4-iodoaniline lacks a nitrile group but includes bromine and fluorine, making it suitable for nucleophilic aromatic substitution. The absence of a nitrile group reduces electron-withdrawing effects, altering its reactivity compared to the target compound . 4-Amino-3-(hydroxymethyl)benzonitrile replaces chlorine and iodine with a hydroxymethyl group, increasing polarity and hydrogen-bonding capacity, which may improve aqueous solubility .

Physicochemical and Commercial Properties

Molecular Weight and Halogen Impact :

The iodine in the target compound contributes to its high molecular weight (278.48 g/mol), whereas analogs with lighter substituents (e.g., methyl, methoxy) have significantly lower weights (148–182 g/mol). This difference influences melting points, solubility, and bioavailability.- Purity and Pricing: The target compound and 2-Amino-4-chloro-5-methoxybenzonitrile both have 97% purity, indicating their suitability for pharmaceutical synthesis . However, the target’s price ($57.6/g) is lower per gram than 4-Amino-3-chloro-5-methylbenzonitrile ($190/g), reflecting iodine’s cost-effectiveness in bulk synthesis despite its higher atomic weight .

Biological Activity

4-Amino-3-chloro-5-iodobenzonitrile is a halogenated aromatic compound that has garnered attention for its potential biological applications. Its structure, featuring amino, chloro, and iodo substituents, allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and drug development.

The compound's molecular formula is C7H5ClI N, and it has a molecular weight of 237.48 g/mol. The presence of the amino group enhances its solubility in biological systems, while the halogens (chlorine and iodine) can influence its reactivity and interaction with biological macromolecules.

This compound functions through multiple mechanisms:

- Enzyme Interaction : It can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways.

- Cell Signaling Modulation : The compound has been shown to affect cell signaling pathways, influencing gene expression and cellular metabolism.

- Binding Affinity : The presence of iodine enhances binding affinity to certain receptors, which may lead to inhibition of biological pathways.

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Colon Cancer : Compounds derived from this structure showed potent cytotoxicity against HCT116 and HT29 colon cancer cells .

- Oral Squamous Cell Carcinoma : Additional derivatives were tested against human Ca9-22 and HSC cell lines, showing promising anti-proliferative activity .

Targeting Epidermal Growth Factor Receptor (EGFR)

A notable study focused on derivatives targeting the EGFR tyrosine kinase, indicating that certain compounds derived from 4-amino-3-chloro benzoate ester exhibited strong inhibitory effects on EGFR activity. These compounds induced apoptosis through activation of caspases 3 and 8 in cancer cell lines such as A549 and HepG2 . This suggests potential for therapeutic applications in cancers that overexpress EGFR.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : High gastrointestinal absorption rates have been reported, suggesting effective oral bioavailability.

- Blood-Brain Barrier Penetration : The compound's structure allows it to cross the blood-brain barrier, which is critical for targeting central nervous system disorders.

Case Studies

Several studies have highlighted the biological activity of this compound:

Q & A

Q. What are the optimal synthetic routes for 4-Amino-3-chloro-5-iodobenzonitrile?

- Methodological Answer : The synthesis of halogenated benzonitriles typically involves sequential functionalization of the benzene ring. For this compound, a plausible route could involve:

Directed Metalation : Use a directing group (e.g., nitrile) to regioselectively introduce iodine via electrophilic substitution or transition-metal-catalyzed reactions (e.g., Ullmann coupling) .

Chlorination : Employ chlorinating agents (e.g., Cl₂/FeCl₃) at the meta position relative to the nitrile group.

Amination : Introduce the amino group via catalytic hydrogenation of a nitro precursor or Buchwald-Hartwig amination, ensuring compatibility with existing halogens .

Key Considerations: Monitor steric and electronic effects of substituents to avoid side reactions. Use HPLC or GC-MS to track intermediate purity .

Q. How can the purity of this compound be validated?

- Methodological Answer :

- Chromatography : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98% recommended for research use) .

- Spectroscopy : Confirm structure via H/C NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and FT-IR (sharp nitrile stretch at ~2230 cm⁻¹) .

- Elemental Analysis : Verify C/H/N/Cl/I ratios (±0.3% deviation) .

Advanced Research Questions

Q. How do steric and electronic effects of the iodine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Comparative Studies : Synthesize analogs with methyl (4-Amino-3-chloro-5-methylbenzonitrile) or fluorine substituents and compare reaction rates in Suzuki-Miyaura couplings. Use kinetic monitoring (e.g., in situ F NMR) to assess electronic effects .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to evaluate iodine’s impact on electron density at reactive sites (e.g., para to nitrile) .

- Experimental Design : Test catalytic systems (e.g., Pd(PPh₃)₄ vs. XPhos) to optimize yields, noting iodine’s potential for oxidative addition .

Q. What strategies mitigate decomposition during storage or reaction conditions?

- Methodological Answer :

- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., dehalogenation or oxidation byproducts) .

- Protective Handling : Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation. Use stabilizers (e.g., BHT) in solution phases .

- Reaction Optimization : Avoid prolonged heating in polar aprotic solvents (e.g., DMF), which may promote iodine displacement. Instead, use THF or toluene under controlled temperatures (<80°C) .

Q. How can the compound’s bioactivity be evaluated in medicinal chemistry applications?

- Methodological Answer :

- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinase domains) to predict binding affinity, leveraging iodine’s halogen-bonding potential .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., IC₅₀ determination via fluorescence quenching) in cancer cell lines, using 4-Amino-3-chloro-5-methylbenzonitrile as a control .

- Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes) with LC-MS/MS to track metabolite formation (e.g., deiodinated species) .

Data Contradictions and Resolution

- Evidence Conflicts :

- Synthetic Routes : reports nitrile-directed chlorination, while suggests nitro-group reduction for amination. Resolve by testing both methods and comparing yields via DOE (Design of Experiments) .

- Stability : emphasizes inert storage, but mentions room-temperature stability for related compounds. Conduct comparative stability studies under varying conditions .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.